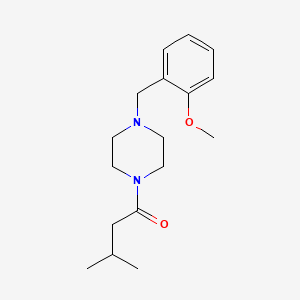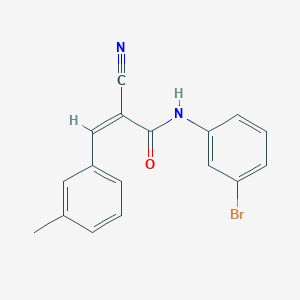
3-(4-chlorobenzyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorobenzyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of oxadiazole derivatives, which have been extensively studied for their diverse biological activities.
作用機序
The mechanism of action of 3-(4-chlorobenzyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to bind to the benzodiazepine site of the GABA-A receptor, leading to anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-chlorobenzyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole are dependent on the specific biological activity being studied. For example, in studies on its anti-inflammatory activity, it has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. In studies on its antitumor activity, it has been found to induce apoptosis (programmed cell death) in cancer cells. In studies on its herbicidal activity, it has been shown to inhibit the growth of various plant species.
実験室実験の利点と制限
One advantage of using 3-(4-chlorobenzyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole in lab experiments is its diverse range of biological activities, which allows for the investigation of various biological processes. Another advantage is its relatively simple synthesis method, which makes it readily available for use in research. However, one limitation is the lack of information on its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several potential future directions for the study of 3-(4-chlorobenzyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole. One direction is the investigation of its potential as a therapeutic agent for various diseases, including cancer, inflammatory disorders, and neurological disorders. Another direction is the exploration of its potential as a building block for the synthesis of organic materials with optoelectronic properties. Additionally, further studies on its mechanism of action and potential toxicity are needed to fully understand its biological activity.
合成法
The synthesis of 3-(4-chlorobenzyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole can be achieved through various methods, including the reaction of 4-chlorobenzyl hydrazine and 4-methoxybenzoyl chloride in the presence of sodium hydroxide and acetic anhydride. Another method involves the condensation of 4-chlorobenzyl hydrazine and 4-methoxybenzohydrazide in the presence of phosphorus oxychloride. Both methods yield a white crystalline solid with a melting point of 140-142°C.
科学的研究の応用
3-(4-chlorobenzyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, agricultural chemistry, and material science. In medicinal chemistry, this compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antitumor, and anticonvulsant properties. In agricultural chemistry, it has been studied for its potential as a herbicide and insecticide. In material science, it has been used as a building block for the synthesis of various organic materials with optoelectronic properties.
特性
IUPAC Name |
3-[(4-chlorophenyl)methyl]-5-(4-methoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-20-14-8-4-12(5-9-14)16-18-15(19-21-16)10-11-2-6-13(17)7-3-11/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPXXAQJPBXNBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NO2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorobenzyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-3-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B5764927.png)

![ethyl 5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5764937.png)




![2-(2-bromo-4-methoxyphenoxy)-N'-[1-(5-bromo-2-thienyl)ethylidene]acetohydrazide](/img/structure/B5764961.png)
![methyl 4-{[(4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B5764962.png)


![2-cyano-3-[4-(diethylamino)phenyl]-N-methylacrylamide](/img/structure/B5764981.png)

